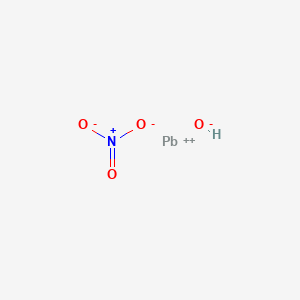
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate is a chemical compound with the molecular formula C₄H₅NNa₂O₂S₂·2H₂O. It is known for its ability to form stable complexes with iron and nitric oxide, making it a valuable reagent in biochemical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate involves the reaction of sarcosine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then crystallized as a dihydrate .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization .
化学反応の分析
Types of Reactions
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate undergoes various chemical reactions, including:
Complexation: Forms stable complexes with iron and nitric oxide.
Oxidation: Can be oxidized to form disulfides.
Substitution: Reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Iron (II) sulfate: Used to form iron complexes.
Nitric oxide: Reacts to form nitric oxide complexes.
Oxidizing agents: Used in oxidation reactions.
Major Products
Iron complexes: Formed with iron (II) sulfate.
Nitric oxide complexes: Formed with nitric oxide.
Disulfides: Formed through oxidation.
科学的研究の応用
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate is widely used in scientific research due to its ability to form stable complexes with iron and nitric oxide. Some of its applications include:
Biochemical Research: Used as a spin-trapping reagent for nitric oxide detection.
Medical Research: Investigated for its potential in imaging nitric oxide in biological systems.
Industrial Applications: Used in the synthesis of other chemical compounds.
作用機序
The compound exerts its effects by forming stable complexes with iron and nitric oxide. The iron complex, N-(dithiocarboxy)sarcosine iron (II), has a high affinity for nitric oxide, allowing it to trap and stabilize nitric oxide in biological systems . This mechanism is crucial for its use in nitric oxide detection and imaging .
類似化合物との比較
Similar Compounds
Diethyldithiocarbamate: Another dithiocarbamate compound used for nitric oxide detection.
Ammonium dithiocarbamate: Similar in structure but more toxic compared to the disodium salt.
Uniqueness
N-(Dithiocarboxy)sarcosine, disodium salt, dihydrate is unique due to its high water solubility and lower toxicity compared to other dithiocarbamate compounds. Its ability to form stable complexes with iron and nitric oxide makes it particularly valuable in biochemical and medical research .
特性
IUPAC Name |
disodium;2-[methyl(sulfidocarbothioyl)amino]acetate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S2.2Na.2H2O/c1-5(4(8)9)2-3(6)7;;;;/h2H2,1H3,(H,6,7)(H,8,9);;;2*1H2/q;2*+1;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSCXTRTAVRJGB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])C(=S)[S-].O.O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NNa2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B577143.png)
![(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene](/img/structure/B577146.png)



![1-[(1R,4R,12R,16S)-7,8,9-trimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]ethanone](/img/structure/B577151.png)


![methyl (E)-2-[(2S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B577156.png)
![(5R,8R,9S,10S,13R,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B577159.png)


